Nms-E973

Description

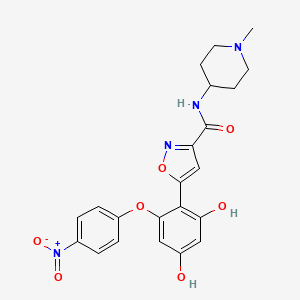

Structure

3D Structure

Properties

IUPAC Name |

5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQODGGPIHWTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253584-84-7 | |

| Record name | NMS-E973 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Nms-E973 with Hsp90α

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the binding characteristics of Nms-E973, a potent isoxazole-derived inhibitor, to its target, Heat Shock Protein 90 alpha (Hsp90α). It consolidates quantitative binding data, outlines key experimental methodologies, and illustrates the molecular interactions and downstream cellular consequences of this binding event.

Quantitative Binding and Activity Data

This compound is a highly selective and potent inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90α.[1][2][3][4][5] This interaction competitively inhibits the chaperone's ATPase activity, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[3][6] The binding affinity and cellular potency have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Target/Assay | Value | Method | Reference |

| KD | Hsp90α | 0.346 nmol/L | Surface Plasmon Resonance (SPR) | [1] |

| DC50 | Hsp90α | <10 nmol/L | Fluorescence Polarization (FP) | [1][2][5][6] |

| KD | Grp94 | 4.5 nmol/L | Not Specified | [7] |

| KD | TRAP1 | 670 nmol/L | Not Specified | [7] |

| Average IC50 | 140 Tumor Cell Lines | 1.6 µmol/L | Cell Proliferation Assay | [1][2][3][6] |

-

KD (Dissociation Constant): Represents the equilibrium dissociation constant, a direct measure of binding affinity. A lower KD value indicates a stronger binding interaction. The sub-nanomolar KD for Hsp90α signifies a very high affinity.[1]

-

DC50 (Displacement Concentration 50%): The concentration of the inhibitor required to displace 50% of a fluorescent probe from the target protein. This value is consistent with high-affinity binding.[1]

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of the inhibitor that reduces a biological process (like cell proliferation) by 50%. The widespread antiproliferative activity highlights the compound's effectiveness across various cancer types.[1][2][3]

Experimental Protocols

The characterization of this compound's binding to Hsp90α relies on robust biophysical and biochemical assays. The detailed methodologies for the principal techniques are described below.

Fluorescence Polarization (FP) Competition Assay

This assay quantifies the ability of a test compound (this compound) to displace a fluorescently labeled probe from the Hsp90α ATP binding site. The change in polarization of the emitted light is measured to determine the extent of displacement.

-

Reagents and Materials:

-

Recombinant human Hsp90α protein.

-

Fluorescently labeled probe with known affinity for the Hsp90α ATP site.

-

This compound compound dissolved in DMSO.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

A solution containing Hsp90α protein (e.g., 5 nM final concentration) and the fluorescent probe (e.g., 0.5 nM final concentration) is prepared in the assay buffer.[6]

-

The Hsp90α-probe mixture is dispensed into the wells of the microplate.

-

Serial dilutions of this compound in DMSO are prepared and added to the wells. Control wells receive DMSO only.

-

The plate is incubated at room temperature for an extended period (e.g., 18 hours) to allow the binding reaction to reach equilibrium.[6]

-

The fluorescence polarization signal is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data are analyzed by plotting the polarization signal against the logarithm of the inhibitor concentration. The DC50 value is determined by fitting the data to a competitive binding model.[6]

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used for the direct measurement of binding kinetics and affinity. It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human Hsp90α protein.

-

This compound compound.

-

Immobilization reagents (e.g., EDC, NHS).

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilization: The Hsp90α protein is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Injection: A series of precise concentrations of this compound (the analyte) are prepared in the running buffer.

-

Each concentration of this compound is injected sequentially over the sensor chip surface at a constant flow rate, allowing for association.

-

This is followed by an injection of running buffer alone to monitor the dissociation phase.

-

Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte from the chip surface, preparing it for the next cycle.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action, experimental design, and logical flow of this compound's interaction with Hsp90α.

Hsp90α Inhibition and Downstream Signaling

Experimental Workflow for SPR Analysis

Logical Cascade from Binding to Cellular Effect

Mechanism of Action and Downstream Consequences

The high-affinity binding of this compound to the Hsp90α N-terminal domain initiates a cascade of events that are detrimental to cancer cells. Hsp90 is a crucial molecular chaperone responsible for the conformational stability of numerous "client" proteins, many of which are key drivers of cancer growth and survival.[3]

Upon inhibition by this compound:

-

Client Protein Degradation: The chaperone function is abrogated, leaving client proteins like HER2, AKT, B-Raf, and Flt3 unfolded and unstable.[1][3][6] These destabilized proteins are recognized by the cellular machinery and targeted for degradation by the ubiquitin-proteasome system.[3]

-

Signaling Pathway Inhibition: The degradation of these clients leads to the simultaneous shutdown of multiple oncogenic signaling pathways. For instance, degradation of B-Raf and AKT disrupts the MAPK and PI3K/AKT pathways, respectively.[1][8][9] This multi-pronged attack is a key advantage of Hsp90 inhibitors.

-

Cellular Effects: The disruption of these critical survival and proliferation signals results in cell cycle arrest and the induction of apoptosis (programmed cell death), ultimately leading to anti-tumor activity.[1][10] A feedback induction of Hsp70 is a characteristic cellular response to Hsp90 inhibition.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

NMS-E973: A Comprehensive Technical Profile on its Selectivity Against Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-E973 is a potent and highly selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins, including a wide array of protein kinases.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its lack of direct inhibitory activity against protein kinases and outlining the experimental methodologies used to establish its mechanism of action. The document also illustrates the key signaling pathways affected by this compound through the destabilization of its client proteins.

Selectivity Profile of this compound

This compound, an isoxazole-derived compound, demonstrates exceptional selectivity for Hsp90.[1] Unlike traditional kinase inhibitors that directly target the ATP-binding pocket of specific kinases, this compound exerts its effects by inhibiting Hsp90, leading to the degradation of Hsp90 client proteins, many of which are kinases crucial for tumor cell survival and proliferation.[3][4]

Kinase Selectivity Screening

Extensive kinase screening has revealed that this compound does not exhibit significant direct inhibitory activity against a broad panel of protein kinases. This high degree of selectivity underscores its distinct mechanism of action compared to conventional kinase inhibitors.

Table 1: this compound Kinase Selectivity Data

| Parameter | Value | Source |

| Kinase Panel Size | 52 diverse protein kinases | [1] |

| Activity | No significant activity observed | [4][5][6] |

The specific list of 52 kinases tested includes ABL, ACK1, AKT1, Alk, AUR1, AUR2, BRK, CDC7, CDK2/CYCA, CHK1, CK2alpha/beta, eEF2K, EGFR1, ERK2, FAK, FGFR1, Flt3, GSK3beta, Haspin V473-K798, IGFR1, IKK2, IR, JAK 1, JAK2, JAK 3, KIT, LCK, MELK, MET, MK2, MPS1, MST4, NEK6, NIM, P38alpha, PAK4, PDGFRb, PDK1, PERK, PIM1, PIM2, PKAalpha, PKCbetaII, PLK1, RET, SULU1, SYK, TRKA, TYK 2, VEGFR2, VEGFR3, and ZAP70.[1]

Hsp90 Binding Affinity

The primary target of this compound is Hsp90. The compound binds with high affinity to the ATP binding site of Hsp90α.[1][7]

Table 2: this compound Hsp90 Binding Affinity

| Parameter | Value | Assay Method | Source |

| DC50 | <10 nM | Fluorescence Polarization Displacement | [1][7] |

| KD | 0.346 nM | Surface Plasmon Resonance | [1] |

Mechanism of Action

This compound functions by inhibiting the chaperone activity of Hsp90. This leads to the misfolding and subsequent proteasomal degradation of Hsp90's "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. By inducing the degradation of these kinases, this compound effectively blocks multiple signaling cascades simultaneously.[4][6]

Caption: Mechanism of action of this compound.

Affected Signaling Pathways

By promoting the degradation of key client kinases, this compound disrupts several critical cancer-related signaling pathways, including the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[4]

Caption: Key signaling pathways affected by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the binding and activity of this compound.

Hsp90 Binding Assays

Fluorescence Polarization (FP) Displacement Assay: This competitive binding assay is used to determine the concentration at which this compound displaces 50% of a fluorescently labeled probe from the Hsp90 ATP binding site (DC50).

-

Principle: A fluorescent probe bound to Hsp90 has a high fluorescence polarization value. When displaced by a competitive inhibitor like this compound, the probe tumbles more freely in solution, resulting in a lower polarization value.

-

Protocol Outline:

-

A mixture of Hsp90 protein (e.g., 5 nM) and a fluorescent probe (e.g., 0.5 nM) is prepared.

-

Serial dilutions of this compound in DMSO are added to the mixture.

-

The reaction is incubated at room temperature for an extended period (e.g., 18 hours) to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

Data are fitted using a competitive binding equation to determine the DC50 value.[4]

-

Surface Plasmon Resonance (SPR): SPR is employed to provide a more precise measurement of the binding kinetics and affinity (KD) of this compound to Hsp90α.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which Hsp90 is immobilized. The binding of this compound to the immobilized Hsp90 causes a change in the refractive index, which is proportional to the mass of the bound analyte.

-

Protocol Outline:

-

Hsp90α is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The association and dissociation of this compound are monitored in real-time.

-

The resulting sensorgrams are fitted to a 1:1 kinetic titration model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[1]

-

Caption: Workflow for determining Hsp90 binding affinity.

Cell-Based Assays

Antiproliferative Assay: The effect of this compound on the growth of various cancer cell lines is assessed to determine its IC50 value.

-

Protocol Outline:

-

Cancer cell lines are seeded in 96-well plates.

-

After 24 hours, cells are treated with serial dilutions of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is measured using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.

-

IC50 values are calculated from the dose-response curves.[1]

-

Client Protein Degradation Assay (Western Blot): This assay confirms the on-target activity of this compound by measuring the levels of Hsp90 client proteins.

-

Protocol Outline:

-

Cancer cells are treated with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., B-Raf, AKT) and a loading control (e.g., β-actin).

-

Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A decrease in the levels of client proteins with increasing concentrations of this compound indicates on-target activity.[1]

-

Conclusion

This compound is a highly selective Hsp90 inhibitor with a distinct mechanism of action that differentiates it from direct protein kinase inhibitors. Its potent inhibition of Hsp90 leads to the degradation of a multitude of oncogenic client proteins, including numerous kinases, thereby disrupting key cancer-promoting signaling pathways. The comprehensive experimental data confirms its high selectivity and potent anti-tumor activity, making it a significant compound in the development of novel cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The HSP90 Inhibitor Nms-E973: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis and tumor progression. Its inhibition presents a promising strategy for cancer therapy by simultaneously targeting multiple signaling pathways essential for tumor cell survival and proliferation. Nms-E973, a potent and selective Hsp90 inhibitor, has emerged as a significant compound in this class, demonstrating broad anti-proliferative activity across various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the degradation of Hsp90 client proteins, and offers detailed experimental protocols for its investigation.

Core Mechanism: Inhibition of Hsp90 and Subsequent Client Protein Degradation

This compound is a small molecule inhibitor that binds to the ATP-binding pocket in the N-terminal domain of Hsp90 with high affinity.[1][2] This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[3] Key oncogenic client proteins destabilized by this compound include AKT, B-Raf, and Flt3, resulting in the blockade of critical cancer-promoting signaling pathways such as the PI3K/AKT/mTOR and Raf/MEK/ERK cascades.[2]

Quantitative Data on the Effects of this compound

The efficacy of this compound has been quantified across a range of cancer cell lines, demonstrating its broad therapeutic potential.

Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a wide panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and its underlying molecular drivers.

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | 0.045 |

| MOLM-13 | Acute Myeloid Leukemia | 0.035 |

| MV-4-11 | Acute Myeloid Leukemia | 0.029 |

| A375 | Melanoma | 0.133 |

| U87-MG | Glioblastoma | ~0.1 |

| T98G | Glioblastoma | ~0.1 |

Table 1: Antiproliferative activity of this compound in various cancer cell lines. Data compiled from multiple sources.

Hsp90 Binding Affinity

This compound demonstrates high-affinity binding to Hsp90α, with a dissociation constant (Kd) in the sub-nanomolar range, indicating a strong and specific interaction.[1]

| Parameter | Value | Method |

| DC50 (Hsp90α) | <10 nM | Fluorescence Polarization Displacement Assay |

| KD (Hsp90α) | 0.346 nM | Surface Plasmon Resonance |

Table 2: Binding affinity of this compound to Hsp90α.[1]

Key Signaling Pathways Affected by this compound

The degradation of Hsp90 client proteins by this compound has profound effects on major signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of AKT, thereby inhibiting downstream signaling and promoting apoptosis.[2][3]

Raf/MEK/ERK Pathway

The Raf/MEK/ERK (MAPK) pathway is another central signaling cascade that controls cell proliferation, differentiation, and survival. B-Raf is a critical kinase in this pathway and a well-established Hsp90 client. This compound-mediated degradation of B-Raf disrupts this pathway, leading to reduced cell proliferation.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2780, U87-MG)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-B-Raf) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Interaction

This protocol can be used to demonstrate the disruption of the interaction between Hsp90 and its client proteins by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against Hsp90 or a specific client protein

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as above)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90. A decrease in the amount of co-immunoprecipitated client protein in the this compound-treated sample indicates disruption of the interaction.

Experimental Workflow for Investigating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a highly potent and selective Hsp90 inhibitor with significant anticancer activity in a broad range of preclinical models. Its mechanism of action, centered on the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. Further studies, including quantitative proteomics, will provide a more global understanding of the cellular response to this compound and may reveal novel biomarkers for patient selection and response monitoring.

References

Nms-E973: A Technical Guide to its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nms-E973 is a potent and selective, isoxazole-derived, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] By binding to the ATP-binding site of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This action results in the simultaneous blockade of several critical signaling pathways essential for tumor cell proliferation, survival, and resistance to therapy.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key oncogenic signaling pathways, and a summary of its preclinical efficacy. Detailed experimental methodologies and quantitative data are presented to support its potential as a therapeutic agent in oncology, particularly in the context of drug resistance and central nervous system metastases.[1][2]

Mechanism of Action

This compound exerts its anticancer effects by targeting Hsp90, a molecular chaperone crucial for the conformational stability and activity of numerous client proteins, many of which are key drivers of oncogenesis.[1]

-

Binding to Hsp90: this compound binds with high affinity to the ATP binding site in the N-terminal domain of Hsp90α.[1] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function.

-

Client Protein Degradation: Inhibition of the Hsp90 ATPase cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[3]

-

Induction of Hsp70: A characteristic cellular response to Hsp90 inhibition is the induction of Hsp70, which serves as a biomarker for target engagement.[1][4]

The following diagram illustrates the mechanism of Hsp90 inhibition by this compound.

Impact on Oncogenic Signaling Pathways

By inducing the degradation of multiple client proteins, this compound effectively inhibits several key oncogenic signaling pathways simultaneously.[3][4]

Raf/MAPK Pathway

The Raf/MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Key components of this pathway, including B-Raf and C-Raf, are Hsp90 client proteins.[1]

-

Effect of this compound: In melanoma cells, this compound treatment leads to the degradation of B-Raf and C-Raf, resulting in the inhibition of the downstream MAPK pathway, as evidenced by reduced phosphorylation of MAPK.[1]

The diagram below illustrates the effect of this compound on the Raf/MAPK pathway.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. AKT is a well-established Hsp90 client protein.[1][3]

-

Effect of this compound: Treatment with this compound leads to the degradation of AKT, resulting in the downregulation of the PI3K/AKT signaling cascade. This is observed through the reduced phosphorylation of downstream targets like S6.[1]

The following diagram depicts the impact of this compound on the PI3K/AKT pathway.

JAK/STAT Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies. The kinase Flt3 is an Hsp90 client protein.[1][3]

-

Effect of this compound: In MOLM-13 acute myeloid leukemia cells, this compound induces the degradation of Flt3, leading to the inhibition of its downstream signaling, as shown by a decrease in STAT5 phosphorylation.[1]

The diagram below shows the effect of this compound on the JAK/STAT pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

NMS-E973: A Non-Ansamycin Hsp90 Inhibitor for Overcoming Drug Resistance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are key drivers of oncogenesis.[1][2] These client proteins include kinases such as ErbB2, B-Raf, ALK, and AKT, as well as transcription factors and telomerase.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous blockade of multiple signaling pathways essential for tumor growth and survival.[1][2] This multimodal action makes Hsp90 an attractive target for cancer therapy. NMS-E973 is a novel, potent, and selective non-ansamycin inhibitor of Hsp90, belonging to the isoxazole-derived class of compounds.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by binding with high affinity to the ATP-binding site in the N-terminal domain of Hsp90.[1][4][5] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[6] Consequently, signaling pathways that are dependent on these client proteins are downregulated, leading to cell growth inhibition and apoptosis.[1][7][8]

A key feature of this compound is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of brain metastases, a common challenge in cancer therapy.[1][2][3] Furthermore, this compound has demonstrated significant activity in preclinical models of resistance to other targeted agents, such as vemurafenib and crizotinib.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Method | Reference |

| Hsp90α Binding Affinity (KD) | 0.346 nmol/L | Surface Plasmon Resonance | [1] |

| Hsp90α Binding (DC50) | <10 nmol/L | Fluorescence Polarization | [1][4][7] |

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Key Oncoprotein | Reference |

| A2780 | Ovarian Adenocarcinoma | 0.069 | PTEN | [1] |

| BT-474 | Ductal Breast Carcinoma | 0.073 | HER2 | [1] |

| HCC1419 | Ductal Breast Carcinoma | 0.076 | HER2 | [1] |

| RKO | Colon Adenocarcinoma | 0.084 | BRAF | [1] |

| HDQ-P1 | Breast Carcinoma | 0.089 | HER2 | [1] |

| A-375 | Melanoma | 0.133 | BRAF | [1] |

| MV-4-11 | Acute Monocytic Leukemia | 0.029 | FLT3 | [8] |

| MOLM-13 | Acute Myeloid Leukemia | 0.035 | FLT3 | [8] |

| U87 | Glioblastoma | ~1.0 | - | [9] |

| SW1088 | Glioblastoma | ~1.0 | - | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled probe from the ATP binding site of Hsp90.

-

Reagents and Materials:

-

Hsp90α protein

-

Fluorescently labeled ATP probe

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of Hsp90α protein and the fluorescent probe in the assay buffer. The final concentration of Hsp90 is typically around 5 nM, and the probe concentration is approximately 0.5 nM.[7]

-

Dispense the protein-probe mixture into the wells of a 384-well plate.

-

Add serial dilutions of this compound or test compounds to the wells. Include wells with DMSO as a negative control.

-

Incubate the plate at room temperature for a specified period (e.g., 18 hours) to allow the binding to reach equilibrium.[7]

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the DC50 value, which is the concentration of the compound that causes a 50% reduction in the polarization signal, by fitting the data to a competitive binding equation.[7]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or test compounds for a specified duration (e.g., 72 hours). Include untreated or DMSO-treated cells as controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

-

Western Blot Analysis for Client Protein Degradation

This technique is used to detect changes in the levels of specific Hsp90 client proteins following treatment with an inhibitor.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, B-Raf) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Mechanism of this compound action on Hsp90 and client proteins.

Caption: General experimental workflow for the evaluation of this compound.

Affected Signaling Pathways

This compound-mediated Hsp90 inhibition leads to the degradation of multiple oncoproteins, thereby simultaneously blocking several critical signaling pathways. The primary pathways affected include:

-

PI3K/AKT Pathway: AKT is a key client protein of Hsp90. Its degradation disrupts downstream signaling, which is crucial for cell survival and proliferation.[1][8][10][11][12]

-

Raf/MEK/ERK (MAPK) Pathway: B-Raf, a critical component of this pathway, is also an Hsp90 client. Its degradation inhibits the MAPK cascade, which is frequently hyperactivated in various cancers, including melanoma.[7][8]

-

JAK/STAT Pathway: Several components of the JAK/STAT pathway are dependent on Hsp90 for their stability and function. Inhibition of Hsp90 can therefore disrupt cytokine signaling and reduce inflammation-driven tumor growth.[7][8]

-

HER2 Signaling: In breast cancer and other malignancies, the HER2 (ErbB2) receptor tyrosine kinase is a prominent Hsp90 client. This compound induces the degradation of HER2, leading to the inhibition of downstream signaling and tumor growth.[1][13]

Caption: Key signaling pathways disrupted by this compound-mediated Hsp90 inhibition.

Conclusion

This compound is a potent, second-generation, non-ansamycin Hsp90 inhibitor with a promising preclinical profile. Its ability to simultaneously target multiple oncogenic drivers, overcome resistance to other targeted therapies, and penetrate the blood-brain barrier highlights its potential as a valuable therapeutic agent in a variety of clinical settings. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Hsp90 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth inhibition of breast cancer cell lines overexpressing Her2/neu by a novel internalized fully human Fab antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole-Derived Hsp90 Inhibitor NMS-E973: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

NMS-E973 is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant antitumor activity in a range of preclinical models. Its unique isoxazole-based structure sets it apart from the ansamycin class of Hsp90 inhibitors. A key characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating primary and metastatic brain cancers.[1][2][3] This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies for key studies.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, characterized by selective retention in tumor tissue and the ability to cross the blood-brain barrier.[1][2][3]

In Vivo Pharmacokinetic Parameters in Mice

A study in tumor-bearing mice following a single intravenous administration of 10 mg/kg of this compound revealed the following pharmacokinetic parameters.[1] The analysis was conducted using a two-compartment model.[1][4]

| Parameter | Value | Unit |

| Cmax | 2.8 ± 0.5 | µg/mL |

| AUC | 4.9 ± 0.9 | µg*h/mL |

| t1/2 | 5.55 ± 1.07 | h |

| CL | 39.9 ± 1.70 | mL/min/kg |

| Vss | 5.83 ± 3.18 | L/kg |

Tissue Distribution in Mice

Following a 60 mg/kg intravenous dose in mice bearing A375 human melanoma xenografts, this compound demonstrated significant and sustained concentrations in tumor tissue over three days.[1] Notably, the concentration in the brain was higher than in the plasma, confirming its ability to penetrate the blood-brain barrier.[1] Elimination from the liver and plasma was more rapid compared to the tumor.[1]

| Tissue | Relative Concentration Trend |

| Tumor | High and sustained levels for up to 3 days |

| Brain | Significant concentrations, exceeding plasma levels |

| Liver | More rapid elimination than tumor |

| Plasma | More rapid elimination than tumor |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.

Mechanism of Action

This compound binds with subnanomolar affinity to the ATP-binding site of Hsp90α, with a dissociation constant (KD) of 0.346 nmol/L as determined by Surface Plasmon Resonance.[1][5] This binding is highly selective against a panel of kinases and other ATPases.[1][2][3] By inhibiting Hsp90, this compound triggers the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.[6]

Antiproliferative Activity

This compound demonstrates broad antiproliferative activity across a wide range of human tumor cell lines, with an average IC50 of 1.6 µmol/L.[1] In a panel of 140 cell lines, 15 showed an IC50 of less than 100 nmol/L.[1]

Modulation of Hsp90 Client Proteins and Signaling Pathways

Treatment of cancer cell lines with this compound leads to the degradation of key Hsp90 client proteins and the inhibition of their downstream signaling pathways. This includes:

-

FLT3: Degradation of FLT3 in MOLM-13 acute myeloid leukemia cells.

-

B-Raf, AKT: Degradation in A375 melanoma cells.

-

PI3K/AKT and Raf/MAPK pathways: Inhibition of these pathways is a direct consequence of client protein degradation.[6]

-

Hsp70 Induction: As a compensatory mechanism, inhibition of Hsp90 by this compound leads to the upregulation of Hsp70.

Experimental Protocols

Detailed methodologies for the key pharmacokinetic and pharmacodynamic studies are provided below.

Pharmacokinetic Analysis in Mice

Protocol:

-

Animal Model: Tumor-bearing mice are used for the study.

-

Drug Administration: this compound is administered as a single intravenous injection at a dose of 10 mg/kg.[1]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][4]

-

Data Analysis: The pharmacokinetic parameters are calculated using a two-compartment model.[1][4]

Hsp90 Binding Assay (Fluorescence Polarization)

Protocol:

-

Reagents: Hsp90 protein and a fluorescently labeled probe that binds to the ATP pocket of Hsp90 are used.

-

Assay Principle: The assay measures the change in fluorescence polarization when the fluorescent probe is displaced from Hsp90 by a competing inhibitor.

-

Procedure:

-

A fixed concentration of Hsp90 and the fluorescent probe are incubated together.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured after an incubation period.

-

-

Data Analysis: The DC50 value (the concentration of the drug that displaces 50% of the fluorescent probe) is determined. For this compound, the DC50 is <10 nmol/L.[1][5]

Cell Proliferation Assay

Protocol:

-

Cell Culture: A panel of human tumor cell lines are cultured in their respective recommended media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated for each cell line.

Western Blot Analysis of Client Protein Degradation

Protocol:

-

Cell Culture and Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the Hsp90 client proteins of interest (e.g., FLT3, AKT, B-Raf) and Hsp70.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Human Tumor Xenograft Model

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., A375 melanoma) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are treated with this compound or a vehicle control via a specified route (e.g., intravenous) and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarker modulation (e.g., client protein levels) by Western blot or immunohistochemistry.

-

Data Analysis: Tumor growth inhibition is calculated and the efficacy of this compound is evaluated.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

NMS-E973: A Technical Guide to Blood-Brain Barrier Permeability and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NMS-E973, a novel, potent, and selective second-generation Hsp90 inhibitor. A defining characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating intracranial malignancies and metastases.[1][2][3] This document details the mechanism of action, quantitative data on its efficacy and pharmacokinetic profile, experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a non-ansamycin, isoxazole-derived small molecule that selectively inhibits Heat Shock Protein 90 (Hsp90).[1] It binds with subnanomolar affinity to the ATP-binding site in the N-terminal domain of Hsp90α.[1][4] This inhibition disrupts the chaperoning function of Hsp90, leading to the proteasomal degradation of a wide array of Hsp90 client proteins.[1][3] Many of these client proteins are key oncogenic drivers, including kinases like ErbB2, B-Raf, ALK, and AKT, as well as transcription factors.[1][3] By inducing the degradation of these client proteins, this compound simultaneously blocks multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Potency

| Parameter | Value | Assay | Reference |

| Hsp90α Binding Affinity (KD) | 0.346 nmol/L | Surface Plasmon Resonance | [1] |

| Hsp90α DC50 | <10 nmol/L | Fluorescence Polarization Displacement | [1][4][5] |

| Average IC50 (Antiproliferative) | 1.6 µM | Cell Proliferation Assay (panel of 140 cell lines) | [1][4] |

| Potent Antiproliferative IC50 | <100 nM | Cell Proliferation Assay (in 15 cell lines) | [4] |

Table 2: Pharmacokinetic Profile in Mice (Intravenous Administration)

| Parameter | Value (at 10 mg/kg) | Unit |

| Plasma Clearance | 39.9 ± 1.70 | mL/min/kg |

| Volume of Distribution | 5.83 ± 3.18 | L/kg |

| Elimination Half-life | 5.55 ± 1.07 | hours |

Data from MedchemExpress, citing the primary literature.[4]

Table 3: Tissue Distribution in A375 Tumor-Bearing Nude Mice (60 mg/kg IV)

| Time Point | Brain Concentration (µmol/L) | Plasma Concentration (µmol/L) | Tumor Concentration (µmol/L) | Liver Concentration (µmol/L) |

| 1 hour | ~5 | ~3 | ~15 | ~20 |

| 8 hours | ~2 | ~0.5 | ~10 | ~5 |

| 24 hours | ~0.5 | <0.1 | ~5 | ~1 |

Concentrations are approximated from graphical data presented in Fogliatto et al., 2013.[1]

Notably, at the 1-hour time point, the concentration of this compound in the brain was significantly higher than in the plasma, demonstrating its effective penetration of the blood-brain barrier.[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the study by Fogliatto et al., 2013.[1]

Hsp90 Binding and Selectivity Assays

-

Fluorescence Polarization Displacement Assay:

-

Hsp90α protein was mixed with a fluorescently labeled probe.

-

This compound was added at varying concentrations.

-

The displacement of the probe by this compound was measured by a change in fluorescence polarization.

-

The DC50 value, representing the concentration of this compound required to displace 50% of the probe, was calculated.

-

-

Surface Plasmon Resonance (SPR) Analysis:

-

Hsp90α was immobilized on a sensor chip.

-

This compound was flowed over the chip at various concentrations.

-

The binding kinetics (association and dissociation rates) were measured to determine the equilibrium dissociation constant (KD).

-

-

Kinase Selectivity Panel:

-

This compound was tested against a panel of 52 diverse kinases to assess its off-target activity.

-

Cell Proliferation Assay

-

A panel of 140 diverse cancer cell lines was cultured in appropriate media.

-

Cells were seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was determined for each cell line.

Pharmacokinetics and Tissue Distribution in Mice

-

Nude mice bearing A375 human melanoma xenografts were used.

-

This compound was administered intravenously at a dose of 60 mg/kg.

-

At various time points post-injection (e.g., 1, 4, 8, 24 hours), groups of mice were euthanized.

-

Blood, tumor, liver, and brain tissues were collected.

-

The concentration of this compound in plasma and homogenized tissue samples was quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

In Vivo Antitumor Efficacy in an Intracranial Model

-

A375 human melanoma cells, engineered to express luciferase (A375-LUC), were intracranially implanted into nude mice.

-

Tumor growth was monitored non-invasively via bioluminescence imaging.

-

Once tumors were established, mice were treated with this compound (e.g., 60 mg/kg intravenously).

-

Tumor growth was continuously monitored in treated versus vehicle control groups to assess antitumor efficacy.

-

The ability of this compound to inhibit the growth of intracranial tumors provided functional evidence of its ability to cross the BBB and exert a therapeutic effect within the central nervous system.[1]

Conclusion

This compound demonstrates a compelling preclinical profile as a potent and selective Hsp90 inhibitor with the significant advantage of blood-brain barrier permeability.[1][2] The quantitative data reveals high binding affinity, potent antiproliferative activity, and a favorable pharmacokinetic profile that leads to significant brain exposure.[1][4] Its demonstrated efficacy in an intracranial tumor model underscores its potential for the treatment of primary brain cancers and brain metastases, addressing a critical unmet need in oncology.[1][3] The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's unique properties.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Nms-E973: A Potent Inhibitor of Tumor Cell Proliferation in vitro

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Nms-E973 on tumor cell proliferation. This compound is a novel, isoxazole-derived, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated potent and broad-spectrum antiproliferative activity across a wide range of human cancer cell lines.[1][2] This document details its mechanism of action, summarizes its efficacy in various tumor types, provides detailed experimental protocols for assessing its activity, and illustrates key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly potent and selective inhibitor of Hsp90, a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are key oncoproteins.[1][3] this compound binds to the ATP-binding site in the N-terminal domain of Hsp90 with subnanomolar affinity, leading to the proteasomal degradation of Hsp90 client proteins.[1][4] This disruption of oncoprotein homeostasis results in the simultaneous blockade of multiple critical signaling pathways that drive tumor cell proliferation, survival, and differentiation.[2][5]

Quantitative Analysis of Antiproliferative Activity

This compound exhibits widespread antiproliferative activity against a diverse panel of human tumor cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for a selection of sensitive cell lines are presented in Table 1. The data indicates particular sensitivity in cell lines with dysregulated activation of oncogenic pathways driven by kinases such as ErbB2, B-Raf, ALK, and FLT3.[1]

| Cell Line | Tissue of Origin | This compound IC50 (nM) | Key Oncogenic Alteration(s) |

| DU-4475 | Breast | 13 | Not specified |

| A2780 | Ovary | 16 | Not specified |

| MV-4-11 | Acute Myeloid Leukemia | 29 | FLT3-ITD |

| MOLM-13 | Acute Myeloid Leukemia | 35 | FLT3-ITD |

| CAL-51 | Breast | 56 | Not specified |

| HCC1954 | Breast | 61 | HER2 amplification |

| BT-474 | Breast | 73 | HER2 amplification |

| HCC1419 | Breast | 76 | Not specified |

| HDQ-P1 | Not specified | 89 | Not specified |

| A-375 | Melanoma | 133 | BRAF V600E |

Table 1: Antiproliferative activity of this compound in a panel of human cancer cell lines. Data compiled from multiple sources.[1][6]

In glioblastoma cell lines, this compound has also been shown to effectively inhibit cell viability in a dose-dependent manner. For instance, in U87 and SW1088 glioblastoma cells, this compound treatment resulted in a significant decrease in viability, with effects observed from 0.1 µM and reaching over 90% inhibition at 10 µM.[7]

Key Signaling Pathways Affected by this compound

The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several oncogenic signaling pathways. These include, but are not limited to, the Raf/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][4] Furthermore, in glioblastoma, this compound has been shown to induce apoptosis through a p53-dependent upregulation of the pro-apoptotic protein PUMA.[7]

Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's in vitro activity. The following are standard protocols employed in the characterization of its effects on tumor cell proliferation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified period, typically 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days, until visible colonies are formed.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for assessing this compound's in vitro effects on tumor cells.

Conclusion

This compound is a potent Hsp90 inhibitor with significant antiproliferative effects against a broad range of tumor cells in vitro. Its mechanism of action, involving the degradation of multiple oncoproteins, makes it an attractive candidate for further preclinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to evaluate and expand upon the understanding of this compound's therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isoxazole Scaffold of NMS-E973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoxazole scaffold of NMS-E973, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The document details the mechanism of action, key experimental protocols, and quantitative data associated with this novel therapeutic agent.

Introduction to this compound and its Isoxazole Core

This compound is a novel, synthetic, isoxazole-based small molecule inhibitor of Hsp90.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3] In the context of this compound, the isoxazole core is crucial for its high-affinity binding to the ATP pocket of Hsp90, leading to the inhibition of the chaperone's activity.[1][4] This inhibition results in the degradation of a wide array of Hsp90 client proteins, many of which are key oncoproteins, making this compound a promising candidate for cancer therapy.[1][5] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating intracranial malignancies.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by binding with subnanomolar affinity to the ATP-binding site in the N-terminal domain of Hsp90α.[1][2] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of a multitude of client proteins that are critical for tumor cell proliferation, survival, and angiogenesis.[1][4] Key client proteins affected by this compound include Flt3, B-Raf, and AKT.[5] The degradation of these proteins leads to the downstream blockade of major signaling pathways, including the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity for Hsp90, its antiproliferative activity against a range of cancer cell lines, and its pharmacokinetic properties in mice.

Table 1: Hsp90 Binding Affinity of this compound

| Assay Type | Target | Parameter | Value (nM) |

| Fluorescence Polarization | Hsp90α | DC50 | <10[1][5] |

| Surface Plasmon Resonance | Hsp90α | KD | 0.346[1] |

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 35[1] |

| MV-4-11 | Acute Myeloid Leukemia | 29[1] |

| A2780 | Ovarian | 69[4] |

| BT-474 | Breast | 73[1] |

| A375 | Melanoma | 133[1] |

| NCI-H460 | Non-Small Cell Lung | 200[1] |

| DU-145 | Prostate | 330[1] |

| HT-29 | Colon | 430[1] |

| U-87 MG | Glioblastoma | 500[1] |

| Average of 140 cell lines | Various | 1600[1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.v.)

| Parameter | Unit | Value |

| Clearance | mL/min/kg | 39.9 ± 1.70[1] |

| Volume of Distribution (Vss) | L/kg | 5.83 ± 3.18[1] |

| Elimination Half-life (t1/2) | h | 5.55 ± 1.07[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound, chemically named 5-[2,4-dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide, is based on the general principles of isoxazole synthesis, primarily through a 1,3-dipolar cycloaddition reaction. The specific synthesis is detailed in patent WO 2010/121963. A representative synthetic route involves the following key steps:

-

Preparation of the Nitrile Oxide Precursor: A substituted benzaldehyde is converted to its corresponding aldoxime. This aldoxime is then halogenated, typically with a chlorinating agent, to form a hydroximinoyl chloride.

-

Preparation of the Alkyne Coupling Partner: A suitably functionalized terminal alkyne is prepared.

-

1,3-Dipolar Cycloaddition: The hydroximinoyl chloride is treated with a base in the presence of the terminal alkyne to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the core isoxazole ring.

-

Functional Group Manipulation: Subsequent chemical modifications, such as amide bond formation and deprotection steps, are carried out to install the final functional groups of the this compound molecule.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP binding site of Hsp90.

-

Reagents: Recombinant human Hsp90α, a fluorescently labeled Hsp90 ligand (e.g., a derivative of geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 2 mM DTT), this compound stock solution in DMSO.

-

Procedure: a. A solution of Hsp90α and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a robust signal window. b. Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer. c. In a microplate, the Hsp90α/probe solution is mixed with the different concentrations of this compound. d. The plate is incubated at room temperature for a defined period (e.g., 1-4 hours) to reach equilibrium. e. The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is plotted, and the data are fitted to a sigmoidal dose-response curve to determine the DC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Western Blotting for Hsp90 Client Protein Degradation

This technique is used to detect the levels of specific Hsp90 client proteins in cancer cells following treatment with this compound.

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours). The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., anti-AKT, anti-B-Raf) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The band intensities are quantified to determine the relative levels of the client proteins in the treated versus control samples.

In Vivo Antitumor Efficacy in Human Tumor Xenograft Models

This experiment evaluates the ability of this compound to inhibit tumor growth in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous or oral) according to a specific dosing schedule. The control group receives the vehicle.

-

Monitoring: Tumor size is measured regularly with calipers, and the body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a set duration. The tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and preclinical evaluation of an Hsp90 inhibitor like this compound, and the logical relationship of its mechanism of action.

Conclusion

The isoxazole scaffold of this compound is a key structural feature that enables its potent and selective inhibition of Hsp90. This technical guide has provided a detailed overview of its mechanism of action, comprehensive quantitative data, and key experimental protocols for its characterization. The favorable biological and pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, underscores its potential as a promising therapeutic agent in oncology. Further research and clinical development will be crucial to fully elucidate its therapeutic utility in various cancer types, including those with central nervous system involvement.

References

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN113056455A - Isoxazole carboxamide compounds and uses thereof - Google Patents [patents.google.com]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50) of Nms-E973 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction